![molecular formula C10H11N3O B2505503 2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one CAS No. 1708179-16-1](/img/structure/B2505503.png)
2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-9-one is C10H11N3O, and it has a molecular weight of 189.218.Scientific Research Applications
Inhibition of Xanthine Oxidase : A study by Seela, F. et al. (1984) explored the synthesis and structural assignment of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, which are inhibitors of xanthine oxidase. This enzyme is involved in the metabolic pathway of purine nucleotides and its inhibition has implications in managing conditions like gout. The N-methyl isomers demonstrated significant inhibitory activity against xanthine oxidase (Seela, F., Bussmann, W., Götze, A., & Rosemeyer, H., 1984).
Selective Brain Penetrant PDE9A Inhibitor for Cognitive Disorders : Verhoest, P. et al. (2012) identified a novel PDE9A inhibitor, which is structurally related to the compound . This inhibitor, known as PF-04447943, has progressed into clinical trials for the treatment of cognitive disorders. Its design involved structure-based drug design and parallel synthetic chemistry, highlighting its potential in neuropharmacology and the treatment of cognitive impairments (Verhoest, P. et al., 2012).
Antithrombotic Properties : Furrer, H. et al. (1994) synthesized a compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, from a precursor structurally similar to the queried compound. This derivative has demonstrated antithrombotic properties with favorable cerebral and peripheral effects. Such compounds can be vital in the development of new treatments for thrombotic disorders (Furrer, H., Wágner, R., & Fehlhaber, H., 1994).
Synthesis of Dipyridopyrimidinones and Antibacterial Activity : Bentabed-Ababsa, G. et al. (2010) researched the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, subsequently converting them into dipyridopyrimidinones. These compounds showed significant bactericidal activity against pathogens like Pseudomonas aeroginosa and Candida albicans. This demonstrates the potential application of such compounds in antibacterial therapies (Bentabed-Ababsa, G. et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-5-7-9(11-6)10(14)13-4-2-3-8(13)12-7/h5,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBJGOPORFOBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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